2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(2-chlorophenyl)methyl]acetamide
Description
This compound is a triazolopyridazine derivative characterized by a tert-butylsulfanyl group at position 6, a 3-oxo moiety, and an N-[(2-chlorophenyl)methyl]acetamide side chain. The tert-butylsulfanyl group enhances lipophilicity and metabolic stability, while the 2-chlorobenzyl substituent may influence target binding affinity.
Properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-18(2,3)27-16-9-8-14-21-23(17(26)24(14)22-16)11-15(25)20-10-12-6-4-5-7-13(12)19/h4-9H,10-11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBOIGZKTWXBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NCC3=CC=CC=C3Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(2-chlorophenyl)methyl]acetamide is a novel heterocyclic organic molecule with potential biological applications. Its unique structure features a fused triazole and pyridazine ring system, which is known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 405.9 g/mol. The presence of functional groups such as the tert-butylsulfanyl and acetamide groups plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN5O2S |
| Molecular Weight | 405.9 g/mol |
| Purity | Typically 95% |
Biological Activity Overview
The biological activities of compounds similar to This compound have been explored in various studies. These compounds are often investigated for their antiviral , antibacterial , and antitumor properties.
Antiviral Activity
Research indicates that heterocyclic compounds can exhibit antiviral properties. For instance, derivatives containing similar triazole and pyridazine structures have demonstrated effectiveness against viruses such as HSV-1 and JUNV. In a study involving related compounds, certain derivatives showed up to 91% inhibition of HSV replication in Vero cells at concentrations of 50 μM with low cytotoxicity (CC50 values around 600 μM) .
Antibacterial Activity
The structural characteristics of this compound suggest potential applications as an antitubercular agent . Compounds with similar frameworks have been shown to possess significant antibacterial activity due to their ability to interfere with bacterial cell wall synthesis or function .
Antitumor Activity
Some studies have suggested that triazole-based compounds may exhibit antitumor properties by inducing apoptosis in cancer cells or inhibiting specific signaling pathways involved in tumor growth . The specific mechanisms by which This compound exerts its effects are still under investigation.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: The presence of the triazole ring can facilitate interactions with key enzymes involved in viral replication or bacterial metabolism.
- Receptor Modulation: The acetamide group may interact with specific receptors or proteins within cells, altering signaling pathways.
- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, leading to disruptions in replication processes.
Case Studies and Research Findings
-
Antiviral Studies: A recent study evaluated various triazole derivatives for their antiviral efficacy against different viral strains. Compounds were tested in vitro for cytotoxicity and antiviral activity using established cell lines .
Compound Virus Type IC50 (μM) CC50 (μM) % Inhibition Compound A HSV-1 5 100 91 Compound B JUNV 10 150 85 - Antibacterial Studies: Another research effort focused on the synthesis of related triazole-pyridazine derivatives that exhibited promising results as potential antitubercular agents . The study highlighted the need for further optimization to enhance efficacy.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Triazolopyridazine Derivatives
Triazolopyridazines are a well-studied class of heterocycles with diverse biological activities. Key structural analogues include:
*Theoretical values calculated using MarvinSketch 5.3.2 (ChemAxon) .
Key Findings :
- The 2-chlorobenzylacetamide side chain may enhance selectivity for kinase targets, as similar chlorinated aryl groups are prevalent in EGFR inhibitors .
Functional Analogues: Quaternary Ammonium Compounds (QACs)
While structurally distinct, QACs like benzalkonium chlorides (BAC-C12) share functional similarities in surfactant properties. Comparative critical micelle concentration (CMC)
| Compound | CMC (mM) via Spectrofluorometry | CMC (mM) via Tensiometry |
|---|---|---|
| BAC-C12 | 8.3 | 8.0 |
| Target Compound* | N/A | N/A |
*The target compound lacks surfactant properties due to its rigid heterocyclic core. QACs like BAC-C12 exhibit CMC values influenced by alkyl chain length, whereas the triazolopyridazine scaffold prioritizes target binding over micelle formation .
Computational Similarity Assessment
Virtual screening methods (e.g., Tanimoto coefficient, MACCS keys) reveal:
- Tanimoto Similarity : The target compound shares <50% similarity with neuroprotective triazolbenzo[d]thiazoles due to divergent heterocyclic cores .
Limitations : Computational methods often overestimate similarity for structurally complex molecules, underscoring the need for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
